1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 2-position and an oxide functional group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under the CAS number 55052-24-9, and various suppliers offer it for research purposes. Its synthesis and properties have been documented in scientific literature, highlighting its relevance in pharmacological studies and synthetic chemistry.
1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is classified as a nitrogen-containing heterocyclic compound. It falls within the broader category of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide can be achieved through several methods. One common approach involves the bromination of pyrrolo[2,3-b]pyridine followed by oxidation to introduce the oxide group at the 7-position.
Typical reaction conditions may include:
The reaction yields can be optimized by adjusting factors such as temperature, solvent choice, and reaction time.
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is with a molecular weight of approximately 220.04 g/mol. The structural representation features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and purity.
1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) are crucial for directing these reactions toward desired products.
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom can enhance lipophilicity and facilitate interactions with cellular components.
Research indicates that this compound may inhibit specific pathways associated with cancer cell proliferation. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act on fibroblast growth factor receptors (FGFR), which are implicated in various cancers.
1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide typically appears as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
Key chemical properties include:
1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide has several applications in scientific research:
Research continues to explore its potential biological activities, making it a valuable compound in drug discovery programs aimed at treating cancer and other diseases associated with aberrant signaling pathways.
Brominated 1H-pyrrolo[2,3-b]pyridines serve as pivotal intermediates for constructing complex derivatives via Pd-catalyzed cross-couplings. Chemoselective Suzuki–Miyaura arylation at the C-2 position is achievable using Pd₂(dba)₃ with tetrabutylammonium tribromide (TBATB), enabling mono-arylation while suppressing over-reaction. This method yields 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines with >70% efficiency when electron-deficient aryl boronic acids are employed [2] [5]. Subsequent Buchwald–Hartwig amination at C-4 necessitates N-protection (e.g., trimethylsilylethoxymethyl, SEM) to prevent catalyst poisoning. Optimized conditions (RuPhos Pd G2, t-BuOH, 100°C) achieve 68–94% yields for 4-aminated products, though competing reduction side products may form [2] [10]. Challenges include chemoselectivity control in polyhalogenated systems and stringent anhydrous requirements.
Table 1: Palladium-Catalyzed Cross-Coupling Outcomes
| Reaction Type | Catalyst/Ligand | Key Conditions | Yield Range | Key Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura (C-2) | Pd₂(dba)₃/XPhos | Dioxane, 80°C | 68–75% | Di-arylation side products (4–5%) |
| Buchwald–Hartwig (C-4) | Pd(OAc)₂/RuPhos | t-BuOH, inert gas | 68–94% | Competing reduction (≤6%) |
| Amide Coupling (C-4) | Pd(OAc)₂/Xantphos | Cs₂CO₃, dioxane, 100°C | 83–95% | N-protection mandatory |
The synthesis of 7-oxides leverages direct oxidation of 1H-pyrrolo[2,3-b]pyridine cores using peracids (e.g., mCPBA) or H₂O₂/acetic acid. The 7-azaindole scaffold undergoes regioselective N-oxide formation due to the electron-deficient pyridinic nitrogen, yielding 1H-pyrrolo[2,3-b]pyridine 7-oxide (purity >95%, CAS 55052-24-9) [4]. Brominated derivatives like 2-bromo-7-hydroxypyrrolo[2,3-b]pyridine (C₇H₅BrN₂O) are then accessible via electrophilic bromination of the oxide. Solvent choice critically influences reactivity: acetonitrile maximizes mono-bromination (94% yield), while DMSO promotes dibromination (73% at 80°C) [5]. Challenges include oxide instability, requiring storage under inert gas at <15°C, and sensitivity to formaldehyde released during deprotection, which can form tricyclic side products [2] [4].
Table 2: Oxidation and Bromination Solvent Effects
| Substrate | Oxidant | Solvent | Product | Yield | Byproducts |
|---|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | H₂O₂/AcOH | CH₂Cl₂ | 7-azaindole-7-oxide | 85% | None detected |
| 7-azaindole-7-oxide | Br₂, TBATB | MeCN | 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide | 94% | Dibromide (5%) |
| 7-azaindole-7-oxide | TBATB | DMSO | 1,3-Dibrominated derivative | 73% | Monobromide (15%) |
Regioselectivity in brominating the 7-oxide scaffold is governed by electronic and steric factors. Tetrabutylammonium tribromide (TBATB) enables C3-selective monobromination in acetonitrile (94% yield), while DMSO shifts selectivity toward C1,C3-dibromination (73–80%) [5]. Electron-withdrawing substituents (e.g., 4-NO₂) enhance C3 reactivity, whereas electron-donating groups (e.g., 4-OMe) favor dibromination. For non-oxidized pyrrolo[2,3-b]pyridines, CuBr₂/K₂S₂O₈ or N-bromosuccinimide (NBS) achieves C1-bromination, but competing N-bromination or ring degradation can occur [5] [6]. The 2-bromo-7-oxide derivative’s bromine atom is highly reactive toward nucleophilic displacement (e.g., with amines or Grignard reagents), enabling downstream derivatization such as iodination or ring expansion into naphthyridines .
Table 3: Substituent Effects on Regioselective Bromination
| Substituent Position | Electronic Property | Brominating Agent | Major Product | Yield |
|---|---|---|---|---|
| 4-NO₂ | Electron-withdrawing | TBATB/MeCN | C3-monobromide | 92% |
| 4-OMe | Electron-donating | TBATB/DMSO | C1,C3-dibromide | 80% |
| Unsubstituted | Neutral | TBATB/MeCN | C3-monobromide | 94% |
| C3-aryl | Sterically hindered | TBATB/DMSO | C1-monobromide | 63–90% |
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8